Thiocysteine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Enzyme Function and Regulation

Thiocysteine's structural similarity to cysteine allows it to interact with enzymes that typically utilize cysteine. Researchers can use thiocysteine as a tool to study enzyme mechanisms and regulation. By substituting cysteine with thiocysteine in an enzyme and observing changes in activity, scientists can gain insights into the role of the sulfur group in the catalytic process [].

This approach has been used to investigate enzymes like rhodanese, which plays a role in cyanide detoxification []. By understanding how these enzymes interact with thiocysteine, researchers can potentially develop new strategies for enzyme inhibition or modulation.

Protein Folding and Stability

The presence of a sulfur atom in the side chain of both cysteine and thiocysteine influences protein folding and stability. Studies have explored how replacing cysteine with thiocysteine affects protein structure and function. This can provide valuable information about the importance of specific amino acid side chains in protein conformation [].

Additionally, thiocysteine's unique chemical properties can be used to design new proteins with desired functions. For instance, researchers have engineered proteins with disulfide bridges containing thiocysteine instead of cysteine. These modified proteins may exhibit altered stability or reactivity, opening doors for novel applications in biotechnology [].

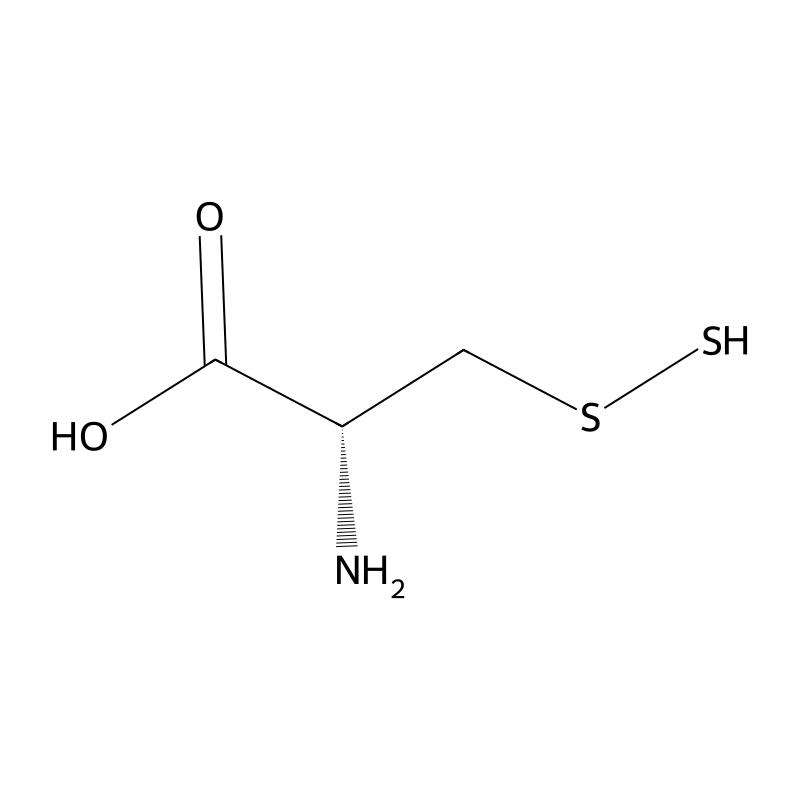

Thiocysteine is a sulfur-containing amino acid that plays a significant role in various biochemical processes. It is structurally similar to cysteine, with the notable difference being the presence of an additional sulfur atom in its side chain. The chemical formula for thiocysteine is , and it is often represented as where denotes the side chain. Thiocysteine can exist in different forms, including its oxidized state, thiocystine, which contains disulfide bonds.

- Formation from Cystine: Thiocysteine can be synthesized through the β-elimination reaction of cystine, typically catalyzed by enzymes such as γ-cystathionase .

- Reactivity with Nucleophiles: Thiocysteine exhibits strong nucleophilic properties due to the presence of a thiol group. It can react with electrophiles to form various derivatives, including persulfides and polysulfides, which are important in redox signaling .

- Decomposition Pathways: In acidic or reducing environments, thiocysteine can decompose into hydrogen sulfide and other sulfur species, which are significant in biological systems .

Thiocysteine has been implicated in various biological activities:

- Antioxidant Properties: Similar to cysteine, thiocysteine acts as an antioxidant, helping to mitigate oxidative stress by scavenging reactive oxygen species .

- Role in Metabolism: It is involved in the synthesis of other sulfur-containing compounds and can participate in metabolic pathways that regulate cellular redox states .

- Potential Therapeutic Effects: Research suggests that thiocysteine may have therapeutic potential in conditions involving oxidative stress and inflammation due to its ability to modulate redox reactions .

Thiocysteine can be synthesized through several methods:

- Enzymatic Synthesis: The most common method involves the enzymatic conversion of cysteine or cystine through specific lyases that facilitate the addition of a sulfur atom .

- Chemical Synthesis: Thiocysteine can also be produced chemically through reactions involving thiol compounds and sulfur sources under controlled conditions .

- Biosynthetic Pathways: Natural biosynthetic pathways have been identified that utilize thiocysteine lyases as part of polyketide synthase domains, indicating a complex interplay in natural product biosynthesis .

Thiocysteine has several applications across various fields:

- Pharmaceuticals: It is being explored for its potential use in drug formulations aimed at treating diseases related to oxidative stress and inflammation .

- Biochemical Research: Thiocysteine serves as a model compound for studying redox chemistry and protein interactions involving sulfur species .

- Agriculture: Its role in plant metabolism may be leveraged for developing biostimulants that enhance crop resilience against stressors.

Research on thiocysteine's interactions has revealed:

- Reactivity with Metal Ions: Thiocysteine can bind with metal ions, influencing their bioavailability and activity within biological systems .

- Interactions with Proteins: Studies indicate that thiocysteine may modify protein structures through post-translational modifications, affecting protein function and stability .

Thiocysteine shares similarities with several other sulfur-containing compounds. Here’s a comparison highlighting its uniqueness:

| Compound | Structure | Key Features | Unique Aspects |

|---|---|---|---|

| Cysteine | Contains one sulfur atom; essential amino acid | Fundamental building block for proteins | |

| Cystine | Oxidized form of cysteine; contains disulfide bonds | Stabilizes protein structures | |

| Homocysteine | Contains one additional carbon; linked to cardiovascular diseases | Associated with health risks | |

| Methionine | Essential amino acid; contains a thioether group | Precursor for various biomolecules |

Thiocysteine's distinctive feature is its ability to participate actively in redox reactions due to its unique sulfur composition, making it particularly relevant in biochemical processes related to oxidative stress and cellular signaling.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

Other CAS

5652-32-4

Wikipedia

L-thiocysteine

Dates

2: Nakanishi T, Sato T, Sakoda S, Yoshioka M, Shimizu A. Modification of cysteine residue in transthyretin and a synthetic peptide: analyses by electrospray ionization mass spectrometry. Biochim Biophys Acta. 2004 Apr 8;1698(1):45-53. PubMed PMID: 15063314.

3: Włodek LB, Wróbel M. Selective modulation of non-protein sulfhydryl levels in Ehrlich ascites tumor bearing mice. Neoplasma. 1996;43(4):259-63. PubMed PMID: 8931751.

4: Gentry-Weeks CR, Spokes J, Thompson J. beta-Cystathionase from Bordetella avium. Role(s) of lysine 214 and cysteine residues in activity and cytotoxicity. J Biol Chem. 1995 Mar 31;270(13):7695-702. PubMed PMID: 7706318.

5: Robertson KA, Seymour JL, Hsia MT, Allen JR. Covalent interaction of dehydroretronecine, a carcinogenic metabolite of the pyrrolizidine alkaloid monocrotaline, with cysteine and glutathione. Cancer Res. 1977 Sep;37(9):3141-4. PubMed PMID: 884667.